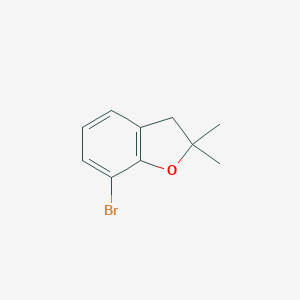

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Overview

Description

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote cell survival or apoptosis. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one.

Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran serves as a scaffold for drug design . Its derivatives have shown potential in treating various conditions such as:

- Cancer : Benzofuran derivatives are known for their anticancer properties due to their ability to induce apoptosis in cancer cells.

- Neuropathic Pain : Studies indicate that compounds related to this structure can modulate cannabinoid receptors, showing efficacy in pain relief without affecting motor functions .

Biological Research

This compound is utilized to study the interactions of brominated benzofurans with biological systems:

- Enzyme Interaction Studies : It acts as a probe to investigate enzyme activity modulation and cellular signaling pathways.

- Oxidative Stress Pathways : It has been observed to inhibit enzymes involved in oxidative stress, demonstrating antioxidant properties.

Industrial Applications

In the industrial sector, this compound is used in the production of:

- Specialty Chemicals : Its unique chemical structure allows it to serve as an intermediate for synthesizing more complex organic molecules.

- Agrochemicals : The compound's derivatives may also be explored for use in agricultural chemicals due to their biological activity against pests and pathogens.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity by targeting specific signaling pathways that lead to cancer cell apoptosis. In vitro studies showed a marked decrease in cell viability in various cancer cell lines when treated with these derivatives.

Case Study 2: Neuropathic Pain Relief

In animal models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment, compounds derived from this benzofuran exhibited pain relief without impairing locomotor function. This suggests a promising avenue for developing new analgesics based on this compound .

Comparison with Similar Compounds

2,2-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.

7-Bromo-2,3-dihydro-1-benzofuran: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

7-Bromo-2,2-dimethyl-1-benzofuran: Lacks the dihydro functionality, which can influence its reactivity and biological activity.

Uniqueness: 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran stands out due to the presence of both the bromine atom and the dimethyl groups. This combination provides a unique balance of steric and electronic effects, making it a versatile intermediate for further chemical modifications and applications in various fields.

Biological Activity

Overview

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. It exhibits significant biochemical interactions that influence cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins within the cell. The compound has been shown to:

- Inhibit Enzymes : It interacts with enzymes involved in oxidative stress pathways, demonstrating antioxidant properties. This inhibition can help mitigate cellular damage caused by reactive oxygen species.

- Modulate Cell Signaling : The compound affects protein interactions in cell signaling pathways. By altering the activity of these pathways, it can influence gene expression related to cell survival and apoptosis.

- Influence Metabolism : It alters the activity of metabolic enzymes, thus impacting overall cellular metabolism and energy production.

This compound has several notable biochemical properties:

- Antioxidant Activity : The compound's ability to inhibit oxidative stress-related enzymes contributes to its potential as an antioxidant.

- Cellular Effects : Studies indicate that it can promote cell survival or induce apoptosis depending on the specific signaling pathways activated or inhibited.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound possesses significant antibacterial and antifungal activities .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines:

| Cell Line | Cytotoxicity (IC50) |

|---|---|

| A549 (lung cancer) | 5 μM |

| HeLa (cervical cancer) | 10 μM |

The compound preferentially suppresses rapidly dividing cells compared to slower-growing fibroblasts . This selectivity highlights its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical factors influencing its long-term biological effects. Laboratory studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to decreased biological activity due to degradation.

Properties

IUPAC Name |

7-bromo-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVAFNBOFMUWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297455 | |

| Record name | 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10178-57-1 | |

| Record name | 10178-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.